Cas no 799265-47-7 (2-Fluoroterephthalamic acid)

2-Fluoroterephthalamic acid is a fluorinated aromatic compound characterized by the presence of a carboxylic acid and an amide functional group on a benzene ring substituted with a fluorine atom. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The fluorine substituent enhances metabolic stability and binding affinity in target molecules, while the amide and carboxyl groups offer versatile sites for further derivatization. Its high purity and well-defined chemical properties ensure consistent performance in research and industrial applications, such as the synthesis of bioactive compounds or advanced materials.
2-Fluoroterephthalamic acid structure
2-Fluoroterephthalamic acid structure
Product Name:2-Fluoroterephthalamic acid
CAS No:799265-47-7
MF:C8H6FNO3
MW:183.136545658112
CID:1073159
PubChem ID:1088707
Update Time:2025-10-30

2-Fluoroterephthalamic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Fluoroterephthalamic acid
    • 2-FLUORO-TEREPHTHALAMIC ACID
    • DTXSID40360190
    • 4-carbamoyl-2-fluorobenzoicacid
    • EN300-379301
    • BB 0259920
    • 4-carbamoyl-2-fluorobenzoic acid
    • 799265-47-7
    • 2-fluoro-terephthalamic acid, AldrichCPR
    • AKOS000416347
    • FT-0677292
    • VS-12506
    • SCHEMBL392941
    • 4-carbamoyl-2-fluoro-benzoic acid
    • STL412351
    • BBL034385
    • MDL: MFCD05237189
    • Inchi: 1S/C8H6FNO3/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3H,(H2,10,11)(H,12,13)
    • InChI Key: GBTCHTGPAXWFMR-UHFFFAOYSA-N
    • SMILES: FC1C=C(C(N)=O)C=CC=1C(=O)O

Computed Properties

  • Exact Mass: 183.033171g/mol
  • Monoisotopic Mass: 183.033171g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 80.4Ų

Experimental Properties

  • LogP: 0.5

2-Fluoroterephthalamic acid Security Information

  • Hazard Category Code: 22
  • Hazardous Material Identification: Xi Xn
  • HazardClass:IRRITANT

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2-Fluoroterephthalamic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:799265-47-7)2-Fluoroterephthalamic acid
Order Number:A949800
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 16:05
Price ($):199.0
Email:sales@amadischem.com

Additional information on 2-Fluoroterephthalamic acid

Introduction to 2-Fluoroterephthalamic acid (CAS No: 799265-47-7)

2-Fluoroterephthalamic acid, identified by the Chemical Abstracts Service Number (CAS No) 799265-47-7, is a fluorinated derivative of terephthalic acid. This compound has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural and functional properties. The introduction of a fluorine atom at the ortho position of the terephthalic acid moiety imparts distinct reactivity and electronic characteristics, making it a valuable intermediate in the synthesis of various bioactive molecules and advanced materials.

The chemical structure of 2-Fluoroterephthalamic acid consists of a benzene ring substituted with a carboxylic acid group at one position and a fluorine atom at another. This configuration allows for versatile chemical modifications, enabling its incorporation into complex molecular frameworks. The presence of both acidic and fluorinated functionalities makes it a promising candidate for further derivatization, particularly in the development of novel therapeutic agents and functional polymers.

In recent years, there has been a growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles compared to their non-fluorinated counterparts. 2-Fluoroterephthalamic acid exemplifies this trend, as it has been explored in several cutting-edge research projects aimed at developing new pharmaceuticals and agrochemicals. Its role as a key intermediate in the synthesis of fluorinated amides, esters, and other heterocyclic compounds has been particularly noteworthy.

One of the most compelling applications of 2-Fluoroterephthalamic acid is in the field of medicinal chemistry. Researchers have leveraged its structural features to design molecules with enhanced biological activity. For instance, derivatives of this compound have been investigated for their potential as kinase inhibitors, which are critical in treating various cancers and inflammatory diseases. The fluorine atom's ability to modulate electron density and steric hindrance has been instrumental in optimizing drug-like properties such as solubility, bioavailability, and target specificity.

The synthesis of 2-Fluoroterephthalamic acid typically involves multi-step organic reactions, starting from commercially available precursors like terephthalic acid or its derivatives. Fluorination can be achieved through various methods, including electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. These synthetic routes have been refined over time to improve yield and purity, making 2-Fluoroterephthalamic acid more accessible for industrial applications.

In materials science, 2-Fluoroterephthalamic acid has found utility in the development of advanced polymers and coatings. Its incorporation into polymer backbones can enhance thermal stability, mechanical strength, and chemical resistance. Fluorinated polymers are particularly valued for their low friction coefficients and hydrophobic properties, making them suitable for applications ranging from electronics to medical implants.

The latest research on 2-Fluoroterephthalamic acid has also explored its potential in nanotechnology. Scientists have demonstrated its ability to act as a precursor for functionalized nanoparticles, which can be used in drug delivery systems, sensors, and catalysts. The unique electronic properties imparted by the fluorine atom allow these nanoparticles to exhibit enhanced performance in various applications.

Eco-friendly considerations have also driven innovation in the synthesis and application of 2-Fluoroterephthalamic acid. Green chemistry principles have been applied to develop more sustainable synthetic pathways that minimize waste and reduce energy consumption. For example, catalytic processes that employ recyclable catalysts or renewable feedstocks have been investigated to improve the environmental footprint of producing this compound.

The future prospects for 2-Fluoroterephthalamic acid are promising, with ongoing research focusing on expanding its applications across multiple disciplines. As our understanding of fluorinated compounds continues to grow, it is likely that new uses will emerge, further solidifying its importance in both academic research and industrial development.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:799265-47-7)2-Fluoroterephthalamic acid
A949800
Purity:99%
Quantity:1g
Price ($):199.0
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